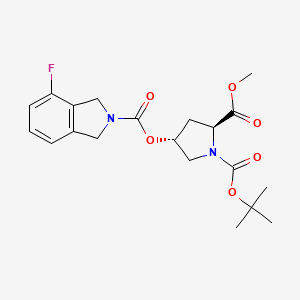
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the 4-Fluoroisoindoline-2-carbonyl Group: This step involves the coupling of the pyrrolidine ring with 4-fluoroisoindoline-2-carboxylic acid or its derivatives using coupling reagents such as EDCI or DCC.
Final Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups, leading to the formation of substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. These compounds may have similar structures but differ in their functional groups, leading to variations in their chemical properties and applications. Examples of similar compounds include:
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-chloroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-methoxyisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O6/c1-20(2,3)29-19(26)23-10-13(8-16(23)17(24)27-4)28-18(25)22-9-12-6-5-7-15(21)14(12)11-22/h5-7,13,16H,8-11H2,1-4H3/t13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVLOADXRPYFMO-CJNGLKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


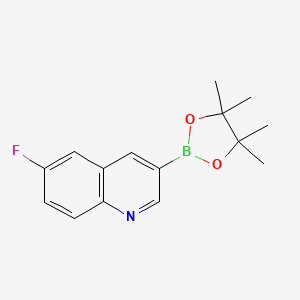
![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)


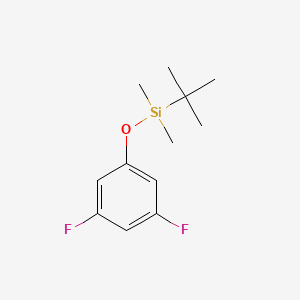

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

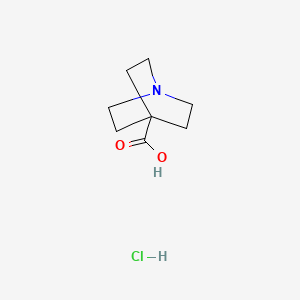
![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)

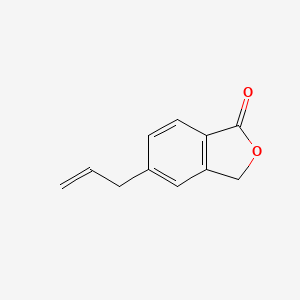
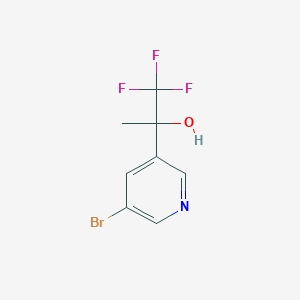
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)
